5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one
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Overview
Description
5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of 2-aminothiophenol with α-haloketones under acidic or basic conditions to form the thiazole ring . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of enzymatic activity or modulation of receptor function. This can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918107-97-8 |
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Molecular Formula |
C13H9ClN2OS2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C13H9ClN2OS2/c1-8-15-11(7-18-8)9-3-2-4-10(5-9)16-13(17)6-12(14)19-16/h2-7H,1H3 |
InChI Key |
SZEIUXSELGNLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)N3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
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